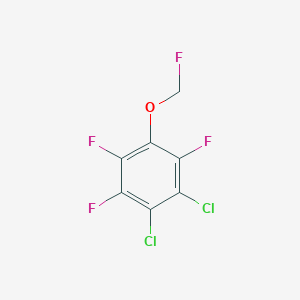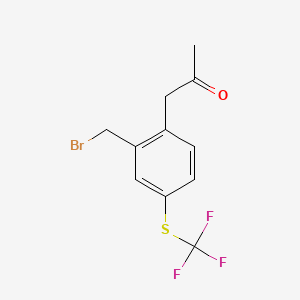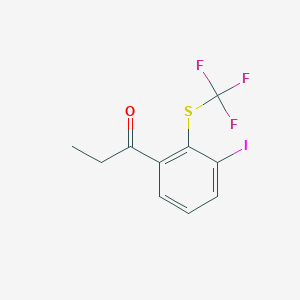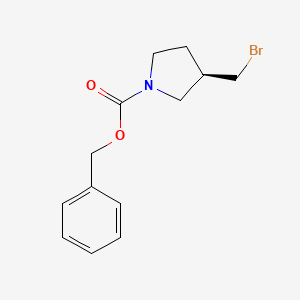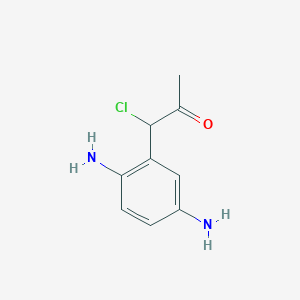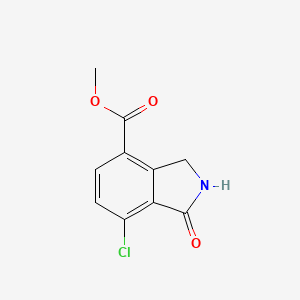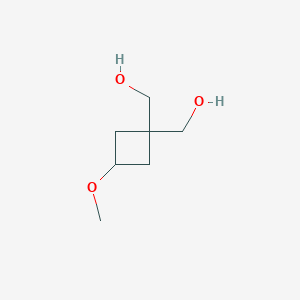
(3-Methoxycyclobutane-1,1-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxycyclobutane-1,1-diyl)dimethanol is a chemical compound with the molecular formula C7H14O3 and a molecular weight of 146.19 g/mol . It is characterized by a cyclobutane ring substituted with a methoxy group and two hydroxymethyl groups. This compound is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxycyclobutane-1,1-diyl)dimethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with methanol in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxycyclobutane-1,1-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to yield cyclobutane derivatives with different substituents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include cyclobutane derivatives with various functional groups, such as aldehydes, carboxylic acids, and substituted cyclobutanes .
Aplicaciones Científicas De Investigación
(3-Methoxycyclobutane-1,1-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Methoxycyclobutane-1,1-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and hydroxymethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Dimethoxycyclobutane-1,1-diyl)dimethanol: Similar structure but with an additional methoxy group.
Cyclobutane-1,1-diyldimethanol: Lacks the methoxy group, leading to different reactivity and applications.
Uniqueness
(3-Methoxycyclobutane-1,1-diyl)dimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized research applications and the development of novel compounds .
Propiedades
Fórmula molecular |
C7H14O3 |
|---|---|
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
[1-(hydroxymethyl)-3-methoxycyclobutyl]methanol |
InChI |
InChI=1S/C7H14O3/c1-10-6-2-7(3-6,4-8)5-9/h6,8-9H,2-5H2,1H3 |
Clave InChI |
VTXSVWIIFBVFFP-UHFFFAOYSA-N |
SMILES canónico |
COC1CC(C1)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride](/img/structure/B14047320.png)

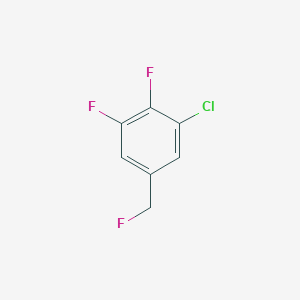
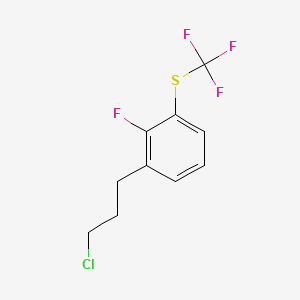
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14047360.png)
![[2-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047367.png)
